4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide
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Overview
Description
4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide is an organic compound with a complex structure that includes a benzene ring substituted with methoxy, phenylcarbamoyl, and carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methoxybenzoic acid with phenyl isothiocyanate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-N-(phenylcarbamoyl)benzene-1-carbothioamide include:
- 4-Methoxyphenylacetylene
- 4-Methoxybenzoylphenylhydrazinecarbothioamide
- 4-Methoxyphenylcarbothioamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62002-29-3 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(4-methoxybenzenecarbothioyl)-3-phenylurea |
InChI |
InChI=1S/C15H14N2O2S/c1-19-13-9-7-11(8-10-13)14(20)17-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,20) |
InChI Key |
XLKUSKYFUJIJBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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